S-(3,5-ditert-butyl-4-hydroxyphenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanethioate
Overview
Description
S-(3,5-ditert-butyl-4-hydroxyphenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanethioate: is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of bulky tert-butyl groups and trifluoromethyl groups, which contribute to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3,5-ditert-butyl-4-hydroxyphenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanethioate typically involves multiple steps. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde.
Thioester Formation: The aldehyde is then reacted with a thiol compound, such as 3,3,3-trifluoro-2-(trifluoromethyl)propanethiol, under controlled conditions to form the thioester linkage.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Industrial methods may also include continuous flow processes and the use of automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Polymer Stabilization: It acts as an antioxidant in polymer formulations, preventing degradation and extending the lifespan of materials.
Biology:
Antioxidant Activity: Due to its phenolic structure, the compound exhibits antioxidant properties, making it useful in biological studies related to oxidative stress and cellular protection.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry:
Material Science: It is used in the development of advanced materials, including coatings and adhesives, due to its stability and reactivity.
Mechanism of Action
The mechanism by which S-(3,5-ditert-butyl-4-hydroxyphenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanethioate exerts its effects involves several molecular targets and pathways:
Antioxidant Mechanism: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Known for its use as a polymer stabilizer and antioxidant.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another antioxidant used in polymer formulations.
3,5-di-tert-Butyl-4-hydroxyanisole: A phenolic antioxidant used in food preservation.
Uniqueness: S-(3,5-ditert-butyl-4-hydroxyphenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanethioate is unique due to the presence of both trifluoromethyl and thioester groups, which enhance its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidative degradation.
Properties
IUPAC Name |
S-(3,5-ditert-butyl-4-hydroxyphenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanethioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F6O2S/c1-15(2,3)10-7-9(8-11(12(10)25)16(4,5)6)27-14(26)13(17(19,20)21)18(22,23)24/h7-8,13,25H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFCWSSQWSZJFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(=O)C(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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